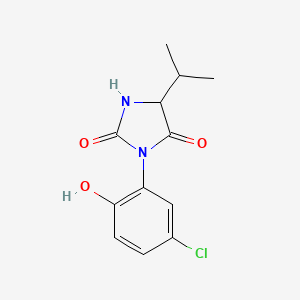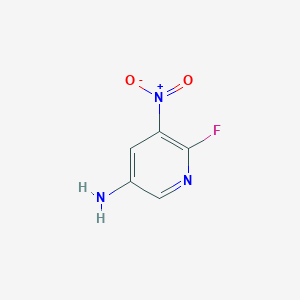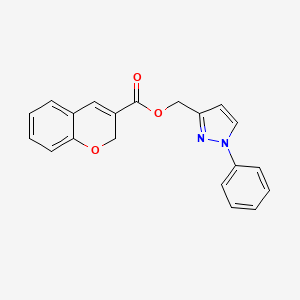
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin is an organic compound that belongs to the class of hydantoins Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group This particular compound is characterized by the presence of a chloro-substituted phenyl group and an isopropyl group attached to the hydantoin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with isopropylhydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hydantoin ring can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-oxophenyl)-5-isopropylhydantoin.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 3-(5-Amino-2-hydroxyphenyl)-5-isopropylhydantoin or 3-(5-Thio-2-hydroxyphenyl)-5-isopropylhydantoin.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and neutralize free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloro-2-hydroxyphenyl)-5-methylhydantoin
- 3-(5-Chloro-2-hydroxyphenyl)-5-ethylhydantoin
- 3-(5-Chloro-2-hydroxyphenyl)-5-propylhydantoin
Uniqueness
3-(5-Chloro-2-hydroxyphenyl)-5-isopropylhydantoin is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets
Propiedades
Número CAS |
24638-09-3 |
|---|---|
Fórmula molecular |
C12H13ClN2O3 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
3-(5-chloro-2-hydroxyphenyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O3/c1-6(2)10-11(17)15(12(18)14-10)8-5-7(13)3-4-9(8)16/h3-6,10,16H,1-2H3,(H,14,18) |
Clave InChI |
ZSWGICBGDCQZEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)N(C(=O)N1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)


